

Solubility Profile of Methyl 4-(2-hydroxyphenyl)butanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-(2-hydroxyphenyl)butanoate

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This technical guide provides an in-depth overview of the solubility characteristics of **methyl 4-(2-hydroxyphenyl)butanoate** in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate precise quantitative data.

Predicted Solubility of Methyl 4-(2-hydroxyphenyl)butanoate

The solubility of a compound is primarily dictated by its polarity, molecular weight, and the nature of the solvent. **Methyl 4-(2-hydroxyphenyl)butanoate** possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ester (-COOCH₃) group imparts polarity, allowing for hydrogen bonding and dipole-dipole interactions. Conversely, the benzene ring and the butanoate carbon chain contribute to its non-polar, hydrophobic nature.

Based on the principle of "like dissolves like," it is anticipated that **methyl 4-(2-hydroxyphenyl)butanoate** will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is expected to be lower, while it is likely to have limited solubility in water.

Table 1: Predicted Qualitative Solubility of **Methyl 4-(2-hydroxyphenyl)butanoate** in Common Organic Solvents

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	High	The hydroxyl group of the alcohols can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and ester groups of the solute.
Ketones	Acetone, Methyl Ethyl Ketone	High	The polar carbonyl group of the ketone can engage in dipole-dipole interactions with the ester and hydroxyl groups of the solute.
Esters	Ethyl Acetate	High	As an ester itself, the compound is expected to be highly miscible with other esters of similar size due to favorable dipole-dipole interactions.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderate to High	Ethers are good hydrogen bond acceptors and can interact with the hydroxyl group of the solute. THF is more polar and should be a better solvent than diethyl ether.

Chlorinated Solvents	Dichloromethane, Chloroform	Moderate to High	These solvents can interact through dipole-dipole forces.
Aromatic Hydrocarbons	Toluene, Benzene	Moderate	The aromatic ring of the solute will have favorable π - π stacking interactions with aromatic solvents.
Aliphatic Hydrocarbons	Hexane, Heptane	Low	The significant difference in polarity between the largely non-polar solvent and the polar functional groups of the solute will limit solubility.
Water	Low to Very Low	While the hydroxyl and ester groups can form hydrogen bonds with water, the large non-polar benzene ring and hydrocarbon chain will significantly limit aqueous solubility. ^[1]	

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on specific laboratory conditions and available equipment.^{[2][3][4][5]}

Objective: To determine the concentration of a saturated solution of **methyl 4-(2-hydroxyphenyl)butanoate** in a given solvent at a specific temperature.

Materials:

- **Methyl 4-(2-hydroxyphenyl)butanoate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

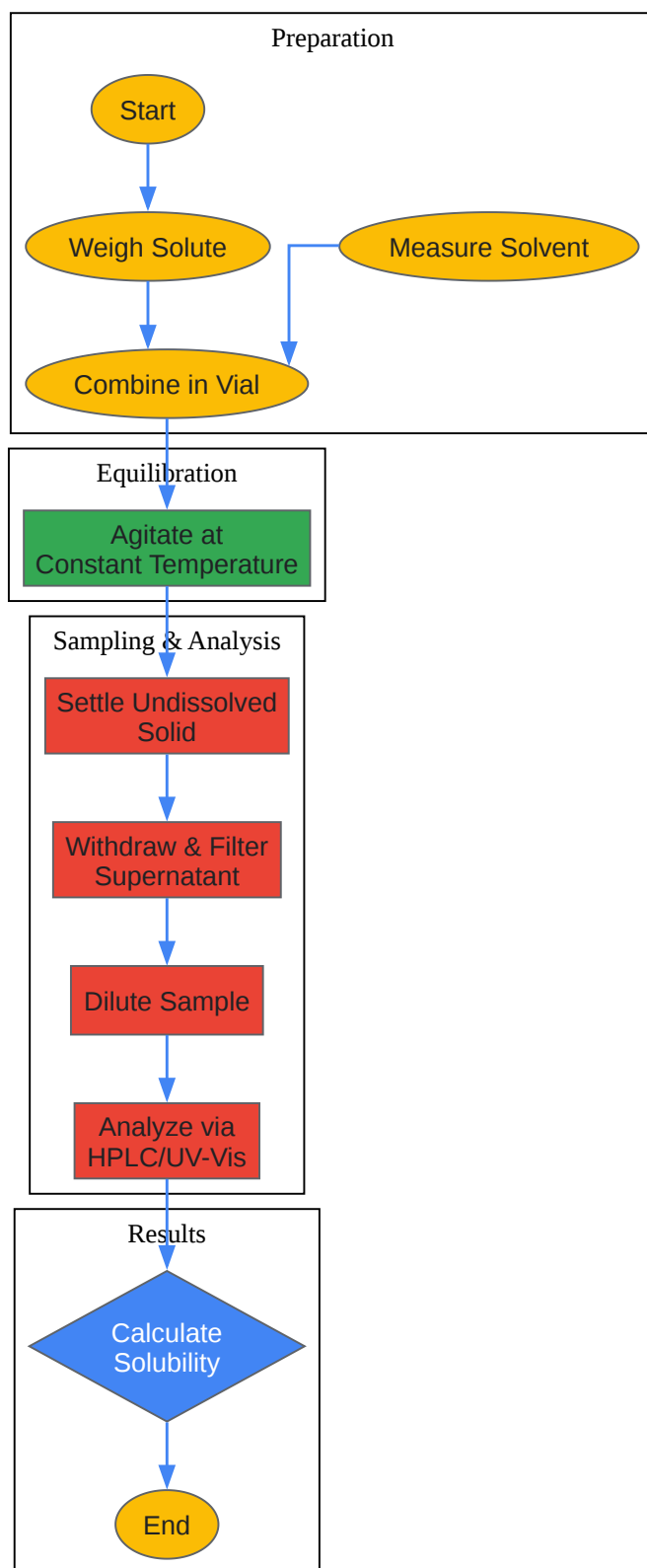
Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **methyl 4-(2-hydroxyphenyl)butanoate** to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
- **Equilibration:** Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **methyl 4-(2-hydroxyphenyl)butanoate**.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.



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